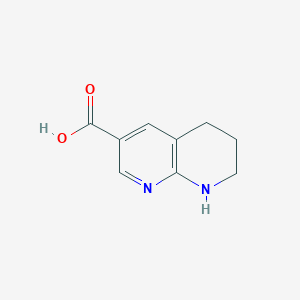

![molecular formula C18H20N2O4 B2833282 N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide CAS No. 423727-98-4](/img/structure/B2833282.png)

N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, commonly known as MMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMPE is a member of the class of compounds known as N-phenyl-N'-alkyl ethanediamides, which have been shown to exhibit a range of biological activities, including anti-inflammatory and anti-tumor effects.

Applications De Recherche Scientifique

Role in Estrogenic Activity

- Methoxychlor derivatives like N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide are studied for their estrogenic or proestrogenic properties. Research shows that compounds like methoxychlor require metabolic transformation for estrogenic activity to be manifested, indicating the importance of these compounds in endocrine research (Bulger, Feil & Kupfer, 1985).

Analysis of Metabolites

- The in vivo metabolism of similar compounds in rats has been studied, revealing various metabolic pathways. This includes deamination, reduction, and oxidation processes, highlighting the compound's role in pharmacokinetics and drug metabolism studies (Kanamori et al., 2002).

Chemical Properties and Synthesis

- The chemical properties and synthesis of methoxychlor derivatives have been investigated to understand their behavior in different environments and their potential applications in chemical synthesis (Baarschers & Vukmanich, 1986).

Environmental Impact and Transformation

- The transformation of similar compounds in aquatic systems has been researched, providing insights into environmental chemistry and the fate of such chemicals in nature (Graham et al., 1999).

Role in Corrosion Inhibition

- Schiff bases of ethylenediamine, structurally similar to N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, are studied as corrosion inhibitors for metals, indicating their potential industrial applications (Agrawal et al., 2004).

Polymerization Catalysis

- Derivatives of methoxyphenyl compounds are used as catalysts in polymerization processes, suggesting their utility in polymer chemistry and materials science (Skupov et al., 2007).

Estrogenic/Antiestrogenic Properties for Cancer Therapy

- Certain derivatives have shown significant estrogenic and antiestrogenic properties, useful in the therapy of breast cancer. This highlights their potential in medicinal chemistry and pharmacology (Schertl et al., 2001).

Use as Fluorogenic Reagent

- Some derivatives are used as fluorogenic reagents for reducing carbohydrates, demonstrating their applications in analytical chemistry (Umegae, Nohta & Ohkura, 1989).

Propriétés

IUPAC Name |

N'-(2-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-23-14-9-7-13(8-10-14)11-12-19-17(21)18(22)20-15-5-3-4-6-16(15)24-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWINWSLOMUBNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

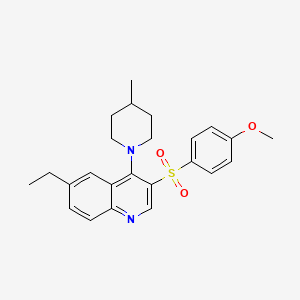

![N-(2,5-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2833200.png)

![Ethyl 1-(furan-2-yl(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2833202.png)

![1-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenyl)-N-propylcyclobutanecarboxamide](/img/structure/B2833205.png)

![1-(2-Chloro-4-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2833210.png)

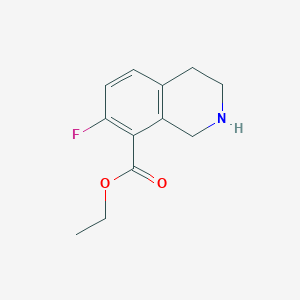

![6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2833219.png)

![ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2833222.png)